3-[3-(Benzyloxy)propoxy]azetidine
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Overview
Description
3-[3-(Benzyloxy)propoxy]azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . Another approach involves the [2+2] cycloaddition reactions, such as the aza Paternò–Büchi reaction, which is a photochemical reaction between an imine and an alkene .
Industrial Production Methods
Industrial production methods for azetidines often involve scalable synthetic routes that can be optimized for yield and purity. These methods may include the use of microwave irradiation and solid supports to facilitate one-pot reactions . The choice of reagents and conditions is crucial to ensure the efficient production of the desired compound.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Benzyloxy)propoxy]azetidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the azetidine ring.
Substitution: The azetidine ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the azetidine ring.
Scientific Research Applications
3-[3-(Benzyloxy)propoxy]azetidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 3-[3-(Benzyloxy)propoxy]azetidine involves its interaction with molecular targets and pathways. The ring strain in the azetidine ring facilitates bond cleavage and functionalization, making it reactive under specific conditions . The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-[3-(Benzyloxy)propoxy]azetidine include other azetidines and oxetanes, such as:
Uniqueness
The uniqueness of this compound lies in its specific functional groups and the resulting reactivity. The benzyloxypropoxy group imparts distinct chemical properties, making it suitable for various applications in synthesis and research.
Properties
Molecular Formula |
C13H19NO2 |
---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
3-(3-phenylmethoxypropoxy)azetidine |
InChI |
InChI=1S/C13H19NO2/c1-2-5-12(6-3-1)11-15-7-4-8-16-13-9-14-10-13/h1-3,5-6,13-14H,4,7-11H2 |
InChI Key |
KMBPEPXUJHYRTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OCCCOCC2=CC=CC=C2 |
Origin of Product |
United States |
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